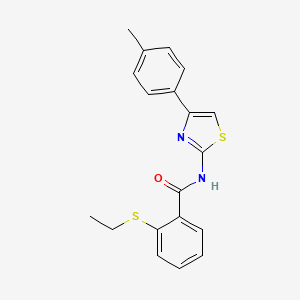![molecular formula C10H15ClN2OS B2960156 2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride CAS No. 1049769-77-8](/img/structure/B2960156.png)
2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually includes the compound’s systematic name, other names or synonyms, its molecular formula, and its structure.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, reactivity, etc.Scientific Research Applications
Biological Effects and Toxicological Assessments
Toxicology of Acetamide Derivatives : A review by Kennedy (2001) updated the toxicological data of acetamide and its derivatives, highlighting their commercial importance and biological effects upon exposure. While this review did not specifically mention 2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride, it provides a comprehensive overview of the biological responses and toxicological profiles related to acetamide derivatives, which could be relevant due to structural similarities (Kennedy, 2001).
Environmental Toxicology of Acetaminophen : Research on acetaminophen, a compound with potential structural or functional similarities, focused on its degradation, by-products, and biotoxicity. Qutob et al. (2022) discussed advanced oxidation processes (AOPs) to treat acetaminophen in aqueous media, providing insights into environmental toxicology and the importance of understanding chemical degradation pathways (Qutob et al., 2022).
Pharmacological and Therapeutic Mechanisms
- Pharmacology of Ketamine and Analogues : Studies on ketamine, a compound known for its antidepressant effects, offer insights into the therapeutic mechanisms of certain acetamide derivatives. The research by Aleksandrova and Phillips (2021) on neuroplasticity as a mechanism for the antidepressant effects of ketamine and classical psychedelics might provide an indirect perspective on the pharmacological potentials of 2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride, considering the role of similar compounds in inducing synaptic changes (Aleksandrova & Phillips, 2021).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety-related issues.
Future Directions
This involves potential future research directions, such as new synthetic methods, new reactions, potential applications, etc.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a less-studied compound, some or all of this information may not be available. For a well-studied compound, this information can usually be found in the scientific literature.
properties
IUPAC Name |
2-(methylamino)-N-(2-methylsulfanylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c1-11-7-10(13)12-8-5-3-4-6-9(8)14-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLQFOUENOQHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1SC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(propyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2960074.png)

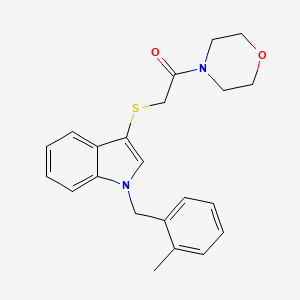
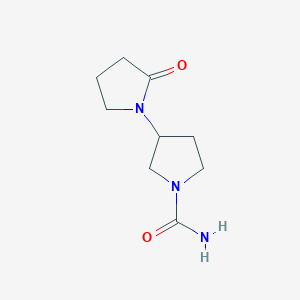
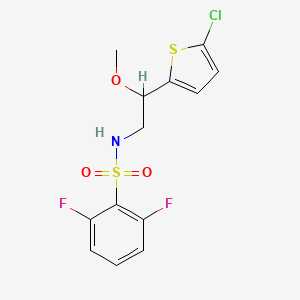
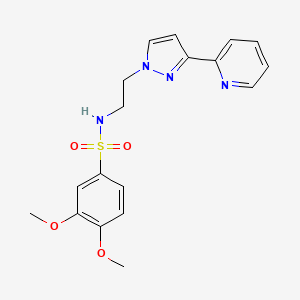
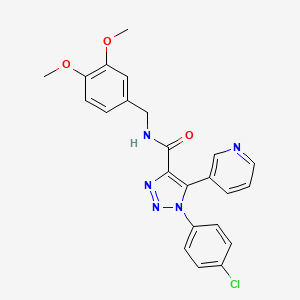
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2960090.png)
![N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2960091.png)
![1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B2960092.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B2960093.png)
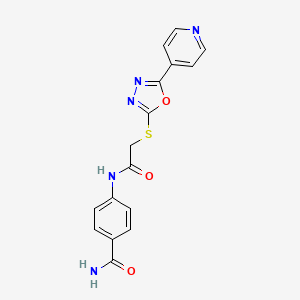
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2960095.png)
